1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-3-carboxamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core fused with a 4-methylphenyl substituent at position 3 and a piperidine-3-carboxamide group linked to a 2-phenylpropyl chain at position 2. The thienopyrimidinone scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes like kinases and phosphodiesterases .
Properties
IUPAC Name |
1-[3-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2S/c1-19-10-12-23(13-11-19)32-27(34)25-24(14-16-35-25)30-28(32)31-15-6-9-22(18-31)26(33)29-17-20(2)21-7-4-3-5-8-21/h3-5,7-8,10-14,16,20,22H,6,9,15,17-18H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABUHGTVNXFCBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2N4CCCC(C4)C(=O)NCC(C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin moiety. One common method involves the reaction of 1,4-benzodioxane-6-amine with various reagents under specific conditions. For instance, the reaction with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further reacted with different alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxin moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMF, dichloromethane, ethanol.
Bases: Lithium hydride, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Biological Research: The compound is used to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit or activate certain enzymes, leading to alterations in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs from the provided evidence, focusing on structural features, synthetic routes, and computational/pharmacological properties.
Structural and Functional Group Comparisons
Key Differences and Implications
- This may enhance binding to flat enzymatic pockets (e.g., kinase ATP sites). ’s 1,4-dihydropyridine core is redox-active but less stable than aromatic thienopyrimidinones, limiting its utility in chronic therapies .
- Substituent Effects: The target’s 4-methylphenyl group provides moderate hydrophobicity, balancing solubility and permeability. In contrast, ’s piperidinophenyl substituent introduces basicity (pKa ~8.5), which may affect ionization and tissue distribution .
Synthetic Accessibility :
Computational and Pharmacokinetic Insights
- ’s chromenopyrimidine derivative demonstrated Rule of 5 compliance (molecular weight <500, logP <5), suggesting favorable drug-likeness . The target compound’s larger size (MW ~520) and higher logP (~4.0) may require optimization for CNS penetration but could suit peripheral targets.
- ’s dihydropyridines, however, are typically calcium channel modulators .
Biological Activity
1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-3-carboxamide, with CAS Number 1185102-87-7, is a complex organic compound belonging to the thienopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 486.6 g/mol. Its structure features a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C28H30N4O2S |
| Molecular Weight | 486.6 g/mol |
| CAS Number | 1185102-87-7 |
The biological activity of this compound is primarily associated with its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties by inhibiting key enzymes or modulating signaling pathways involved in disease processes.
Anticancer Activity
Research indicates that compounds similar to 1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound has shown IC50 values ranging from 7.52 ± 0.32 µM to higher concentrations depending on the specific cancer cell line tested .
Case Studies
- Cell Line Testing : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines. The mechanism appears to involve DNA topoisomerase inhibition, which is crucial for DNA replication and repair .
- Mannich Bases : The structural analogs derived from Mannich bases have been extensively studied for their anticancer properties. These derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Pharmacological Applications
Given its structural characteristics, this compound may hold potential as a therapeutic agent in treating various conditions:
- Anticancer Therapy : Due to its ability to inhibit cancer cell growth.
- Anti-inflammatory Applications : Potentially modulating inflammatory pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
